Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
Description
Properties
Molecular Formula |
C14H17BrO2 |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)cyclobutyl]acetate |
InChI |
InChI=1S/C14H17BrO2/c1-2-17-14(16)9-10-7-12(8-10)11-3-5-13(15)6-4-11/h3-6,10,12H,2,7-9H2,1H3 |
InChI Key |
RJYHNIPNSXKCAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC(C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a , which involves the reaction of a bromophenyl boronic acid with a cyclobutyl halide in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the cyclobutyl compound with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
Ethyl 2-(4-Bromophenyl)acetate (CAS 14062-25-0)
- Molecular Formula : C₁₀H₁₁BrO₂
- Molecular Weight : 243.097 g/mol
- Key Differences : Lacks the cyclobutyl ring, featuring a direct 4-bromophenyl substitution on the acetate chain. This simpler structure reduces steric hindrance, enhancing solubility in polar solvents compared to the cyclobutyl-containing analogue .
Ethyl 2-(3-Bromophenyl)acetate (CAS 14062-30-7)
- Similarity Score : 1.00 (structural isomerism)
Methyl 2-(4-Bromophenyl)acetate (CAS 41841-16-1)
- Similarity Score : 0.96
Ethyl 2-(4-Bromo-3-fluorophenyl)acetate
- Molecular Formula : C₁₀H₁₀BrFO₂
- Key Differences : Addition of a fluorine atom at the 3-position enhances electronegativity and may improve bioavailability via enhanced hydrogen bonding .
Physical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Ethyl 2-(3-(4-Bromophenyl)cyclobutyl)acetate | ~290 | 3.8 | <1 (DMSO) |
| Ethyl 2-(4-Bromophenyl)acetate | 243.097 | 3.2 | 5–10 (Ethanol) |
| Ethyl 2-(3-Bromophenyl)acetate | 243.097 | 3.3 | 5–10 (Ethanol) |
Biological Activity
Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyclobutyl ring and a brominated phenyl group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound possesses the following molecular formula: . The structural components include:
- Cyclobutyl ring : A four-membered carbon ring that contributes to the compound's rigidity.
- Bromophenyl group : The presence of bromine enhances reactivity and biological activity.
- Ethyl acetate moiety : This functional group is known for its ability to undergo hydrolysis, leading to the release of active metabolites.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties. In a study involving a high-throughput screening of various compounds against Mycobacterium tuberculosis, this compound was identified as having significant inhibitory effects, with a minimum inhibitory concentration (MIC) below 20 µM in some assays .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, although specific IC50 values remain to be fully characterized. The mechanism is thought to involve interaction with cellular receptors and enzymes, modulating their activity in a way that inhibits tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The bromophenyl group can interact with various enzymes, potentially altering their catalytic activity.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Metabolite Release : Hydrolysis of the ester group can release active metabolites that exert further biological effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-methoxyphenylacetate | Contains an ethoxy group but lacks a cyclobutyl ring | Lacks halogen substitution |
| Cyclobutyl acetate | Contains a cyclobutyl ring but lacks aromatic substitution | Simpler structure without phenolic influence |
| 4-Methoxyphenylcyclobutane | Contains both cyclobutyl and methoxyphenol groups | No ester group limits chemical reactivity |
The presence of both the cyclobutyl ring and the brominated phenolic group in this compound contributes to its distinct chemical and biological properties, making it more reactive than its non-halogenated counterparts.
Case Studies
- Antimycobacterial Activity : In a study focused on novel chemical entities against Mycobacterium tuberculosis, compounds similar to this compound were screened for their ability to inhibit bacterial growth. The results indicated that halogenated compounds generally exhibited lower MIC values, highlighting the importance of bromine in enhancing biological activity .
- Cytotoxicity Assessments : Cytotoxicity tests conducted on HepG2 liver cancer cells showed that certain analogs demonstrated selective toxicity at concentrations that inhibited bacterial growth without affecting mammalian cells adversely. This selectivity is crucial for developing therapeutic agents with minimal side effects .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate, and how can reaction yields be improved?
- Methodological Answer : Synthesis often involves multi-step reactions, such as alkylation of phenolic precursors (e.g., 4-bromophenyl derivatives) with cyclobutane intermediates, followed by esterification. Key parameters include:
- Reflux conditions : Extended reflux times (e.g., 6–12 hours) under inert atmospheres to ensure completion .
- Catalyst selection : Use of palladium catalysts for cross-coupling reactions to attach the cyclobutyl group .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and thin-layer chromatography (TLC) monitoring to isolate high-purity products .
- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of bromophenyl precursor to cyclobutyl derivative) and employ slow addition techniques to minimize side reactions .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to identify protons and carbons in the cyclobutyl, bromophenyl, and ester moieties. For example, the cyclobutyl protons appear as complex multiplet signals between δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion at m/z 323.04 for CHBrO) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (ester C=O stretch) and 600–800 cm (C-Br vibration) .
Advanced Research Questions
Q. How does the stereochemistry of the cyclobutyl ring influence the reactivity and biological activity of this compound?
- Methodological Answer :
- Stereochemical Analysis : Use single-crystal X-ray diffraction to resolve spatial arrangements of substituents on the cyclobutyl ring, which can affect dihedral angles and intermolecular interactions .
- Reactivity Impact : Strain in the cyclobutyl ring may enhance susceptibility to ring-opening reactions (e.g., photolytic cleavage) or nucleophilic substitution at the bromophenyl group .
- Biological Implications : Enantioselective synthesis (e.g., chiral catalysts) and testing via in vitro assays (e.g., enzyme inhibition) to correlate stereochemistry with activity .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, consistent IC measurement protocols). For example, discrepancies in anticancer activity (e.g., HCT-116 vs. MCF-7 cell lines) may arise from variable assay endpoints .
- Structural Analog Comparison : Test derivatives (e.g., replacing bromine with chlorine or modifying the ester group) to isolate structural contributors to activity .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities and validate with surface plasmon resonance (SPR) .
Q. How can this compound participate in transition-metal-catalyzed cross-coupling reactions?
- Methodological Answer :
- Buchwald-Hartwig Amination : The bromophenyl group enables palladium-catalyzed coupling with amines to form aryl amines. Optimize with XPhos ligands and CsCO as base in toluene at 110°C .
- Suzuki-Miyaura Coupling : Replace bromine with boronic esters using Pd(PPh)/KPO in THF/water .
- Mechanistic Insights : Monitor reaction progress via GC-MS and isolate intermediates to confirm regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
